Cas no 2138179-65-2 (2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-)

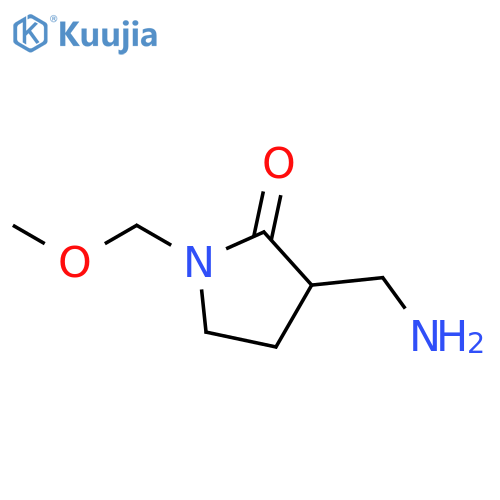

2138179-65-2 structure

商品名:2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-

CAS番号:2138179-65-2

MF:C7H14N2O2

メガワット:158.198261737823

CID:5280467

2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-

-

- インチ: 1S/C7H14N2O2/c1-11-5-9-3-2-6(4-8)7(9)10/h6H,2-5,8H2,1H3

- InChIKey: BPWSWAIRMWBBSQ-UHFFFAOYSA-N

- ほほえんだ: N1(COC)CCC(CN)C1=O

2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698040-0.1g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 0.1g |

$1371.0 | 2023-03-10 | ||

| Enamine | EN300-698040-10.0g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 10.0g |

$6697.0 | 2023-03-10 | ||

| Enamine | EN300-698040-0.25g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 0.25g |

$1432.0 | 2023-03-10 | ||

| Enamine | EN300-698040-2.5g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 2.5g |

$3051.0 | 2023-03-10 | ||

| Enamine | EN300-698040-5.0g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 5.0g |

$4517.0 | 2023-03-10 | ||

| Enamine | EN300-698040-1.0g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-698040-0.5g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 0.5g |

$1495.0 | 2023-03-10 | ||

| Enamine | EN300-698040-0.05g |

3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |

2138179-65-2 | 0.05g |

$1308.0 | 2023-03-10 |

2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2138179-65-2 (2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量